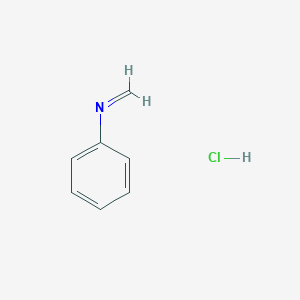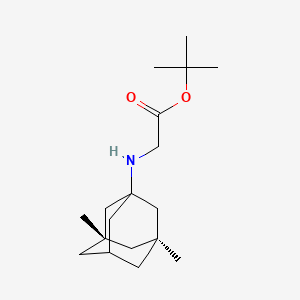
Memantine Glycine tert-Butyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Memantine Glycine tert-Butyl Ester is a biochemical compound with the molecular formula C18H31NO2 and a molecular weight of 293.44 . It is a derivative of memantine, which is known for its use in treating moderate to severe dementia in Alzheimer’s disease . This compound is utilized in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
Méthodes De Préparation
The synthesis of Memantine Glycine tert-Butyl Ester involves the reaction of memantine with glycine tert-butyl ester. One efficient method for synthesizing tert-butyl glycinate, a related compound, involves the reaction of tert-butyl bromoacetate with a large excess of ammonia . This reaction is typically carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Analyse Des Réactions Chimiques
Memantine Glycine tert-Butyl Ester undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include tert-butyl alcohol, acidic catalysts, and ammonia . For example, the etherification of glycerol with tert-butyl alcohol in the presence of acidic catalysts produces ethers such as monoethers, diethers, and triethers . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Memantine Glycine tert-Butyl Ester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reagent in various synthetic processes . In biology, it is utilized in proteomics research to study protein interactions and functions . In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders such as Alzheimer’s disease . Additionally, it has applications in the pharmaceutical industry for drug development and production .
Mécanisme D'action
The mechanism of action of Memantine Glycine tert-Butyl Ester is believed to involve the blockade of current flow through channels of N-methyl-D-aspartate (NMDA) receptors, a subfamily of glutamate receptors broadly involved in brain function . By blocking the effects of glutamate, this compound helps to prevent neuronal excitability and excessive stimulation, which are characteristic of Alzheimer’s disease . This mechanism is similar to that of memantine, which is known for its neuroprotective effects .
Comparaison Avec Des Composés Similaires
Memantine Glycine tert-Butyl Ester can be compared to other similar compounds such as glycine tert-butyl ester hydrochloride and tert-butyl aminoacetate hydrochloride . These compounds share similar chemical structures and properties but differ in their specific applications and mechanisms of action. For example, glycine tert-butyl ester hydrochloride is primarily used in peptide synthesis, while this compound is utilized in neurological research and drug development .
Propriétés
Formule moléculaire |
C18H31NO2 |
|---|---|
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
tert-butyl 2-[[(3S,5S)-3,5-dimethyl-1-adamantyl]amino]acetate |
InChI |
InChI=1S/C18H31NO2/c1-15(2,3)21-14(20)9-19-18-8-13-6-16(4,11-18)10-17(5,7-13)12-18/h13,19H,6-12H2,1-5H3/t13?,16-,17-,18?/m0/s1 |
Clé InChI |
UEGJJRLHABYDSX-KHCOKFHASA-N |
SMILES isomérique |
C[C@]12CC3C[C@@](C1)(CC(C3)(C2)NCC(=O)OC(C)(C)C)C |
SMILES canonique |
CC12CC3CC(C1)(CC(C3)(C2)NCC(=O)OC(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


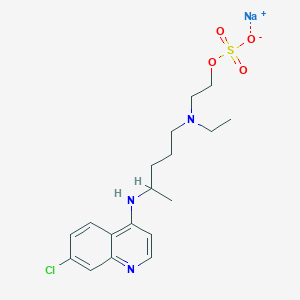
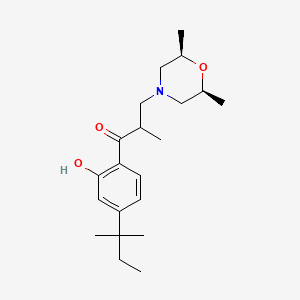
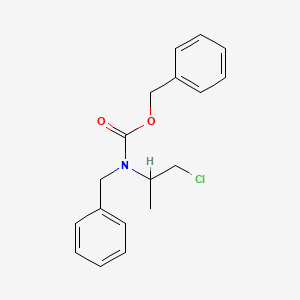
![2-(3-(1,4-Dimethyl-1H-1,2,3-triazol-5-yl)-8-fluoro-5H-pyrido[3,2-b]indol-7-yl)propan-2-ol](/img/structure/B13846225.png)
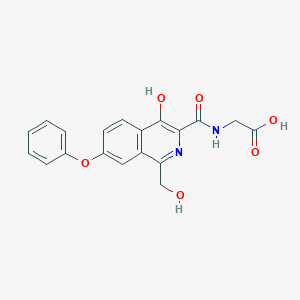


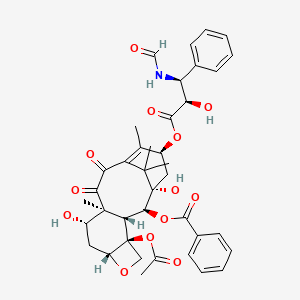
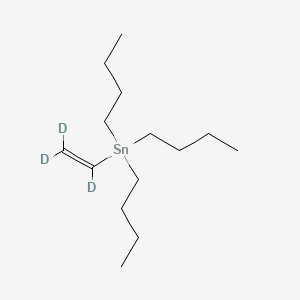
![1-(3-Cyanophenyl)-3-[6-[5-(4-imidazol-1-ylphenoxy)tetrazol-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]urea](/img/structure/B13846253.png)
![N-Boc-L-2-amino-3-[thiomethyl-1-(1-oxyl-2,2,5,5-tetramethyl-3-pyrrolin-3-yl)]propanoic Acid Methyl Ester](/img/structure/B13846260.png)

![3-(1,4-Dioxaspiro[4.5]decan-8-ylidene)propan-1-ol](/img/structure/B13846266.png)
